2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide
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Overview
Description
2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a sulfonamide group, and a dimethylpropanamide moiety
Preparation Methods
The synthesis of 2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the chlorinated phenyl ring.
Amidation: The formation of the sulfonamide group by reacting the sulfonyl chloride intermediate with a suitable amine.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and sulfonyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide stands out due to its unique combination of functional groups. Similar compounds include:
2-[(3-chloro-2-methylphenyl)sulfamoyl]-N,N-dimethylpropanamide: Lacks the sulfonyl group, affecting its reactivity and applications.
2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-diethylpropanamide: The ethyl groups alter its physical and chemical properties compared to the dimethyl variant.
Properties
IUPAC Name |
2-[(3-chloro-2-methylsulfonylphenyl)sulfamoyl]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S2/c1-8(12(16)15(2)3)22(19,20)14-10-7-5-6-9(13)11(10)21(4,17)18/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZNAJUALQPSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)NC1=C(C(=CC=C1)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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